![molecular formula C8H12S2 B14718983 3,7-Dithiatricyclo[3.3.2.01,5]decane CAS No. 21533-69-7](/img/structure/B14718983.png)
3,7-Dithiatricyclo[3.3.2.01,5]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Dithiatricyclo[3.3.2.01,5]decane is a unique organic compound characterized by its intricate molecular structure. It contains a total of 24 bonds, including 12 non-hydrogen bonds, and features multiple ring systems, including four-membered, five-membered, seven-membered, and eight-membered rings. The presence of two sulfur atoms within its structure adds to its chemical complexity .
Preparation Methods
The synthesis of 3,7-Dithiatricyclo[3.3.2.01,5]decane involves several steps, typically starting with the formation of bicyclo[2.2.2]octane through a Diels-Alder reaction. This is followed by a Conia-ene reaction to shape a five-membered ring, ultimately leading to the formation of the tricyclic framework
Chemical Reactions Analysis
3,7-Dithiatricyclo[3.3.2.01,5]decane undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the sulfur atoms or the ring structures .
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of chemistry and materials science. Its unique structure makes it a valuable subject for studying molecular interactions and reaction mechanisms.
Mechanism of Action
The mechanism by which 3,7-Dithiatricyclo[3.3.2.01,5]decane exerts its effects is primarily related to its ability to undergo various chemical reactions. The sulfur atoms within its structure can participate in redox reactions, while the multiple ring systems provide sites for substitution and other modifications. These properties make it a versatile compound for studying reaction mechanisms and developing new chemical processes .
Comparison with Similar Compounds
3,7-Dithiatricyclo[3.3.2.01,5]decane can be compared to other similar compounds, such as 2,7-Dithiatricyclo[4.3.1.03,8]decane and tricyclo[4.3.1.03,7]decane. These compounds share similar ring structures and sulfur atoms, but differ in the specific arrangement of their atoms and rings. The unique structure of this compound sets it apart, providing distinct chemical properties and reactivity .
Properties
CAS No. |
21533-69-7 |
|---|---|
Molecular Formula |
C8H12S2 |
Molecular Weight |
172.3 g/mol |
IUPAC Name |
3,7-dithiatricyclo[3.3.2.01,5]decane |
InChI |
InChI=1S/C8H12S2/c1-2-8-5-9-3-7(1,8)4-10-6-8/h1-6H2 |
InChI Key |
HPEXWFZEWWAJDS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC23C1(CSC2)CSC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5h-Naphtho[2,3-c]phenothiazine-8,13-dione](/img/structure/B14718909.png)
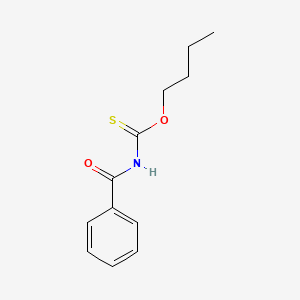
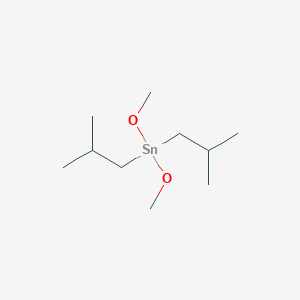
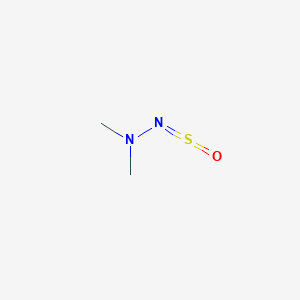
![5,7,10,11-Tetramethyl-6h-pyrido[4,3-b]carbazole](/img/structure/B14718920.png)


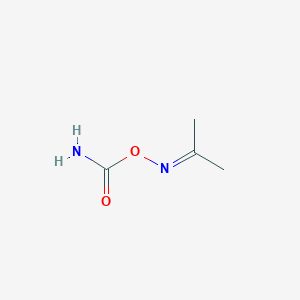
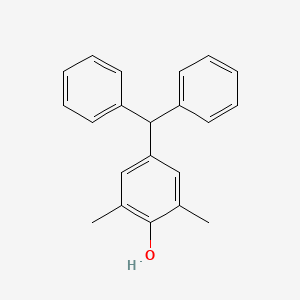
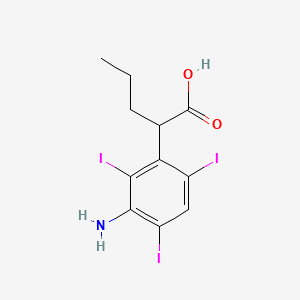
![3a-Methyl-3a,10,11,11a-tetrahydrophenanthro[1,2-c]furan-1,3-dione](/img/structure/B14718951.png)



